Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a cyclopropyl group and a 3-(4-bromo-2-chlorophenoxy)propyl chain. The tert-butyl carbamate moiety serves as a protective group for amines, common in medicinal chemistry to enhance stability or modulate bioavailability. While direct synthesis details for this compound are absent in the provided evidence, analogous methodologies from structurally related compounds suggest synthetic routes involving coupling reagents (e.g., PyBOP), amine bases (e.g., triethylamine), and carbamate protection strategies .
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromo-2-chlorophenoxy)propyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClNO3/c1-17(2,3)23-16(21)20(13-6-7-13)9-4-10-22-15-8-5-12(18)11-14(15)19/h5,8,11,13H,4,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRBQPPVOPGKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCOC1=C(C=C(C=C1)Br)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-chlorophenol: This can be achieved by bromination and chlorination of phenol under controlled conditions.
Formation of 4-bromo-2-chlorophenoxypropyl bromide: The phenol derivative is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)carbamate: The intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized phenoxy derivatives.
Reduction: Reduced phenoxy derivatives.
Hydrolysis: Corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 376.67 g/mol. Its structure features a tert-butyl group, a carbamate moiety, and a phenoxypropyl chain substituted with bromine and chlorine, contributing to its biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Pharmacological Studies : The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets such as enzymes or receptors involved in various diseases.
- Toll-like Receptor Modulation : Research indicates that compounds similar to tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate can act as antagonists for Toll-like receptors (TLR7/8), which are crucial in immune response modulation . This property makes it a candidate for developing treatments for autoimmune diseases or inflammatory conditions.
-
Agricultural Chemistry
- Pesticide Development : The compound's unique structure may allow it to serve as a scaffold for designing new agrochemicals, particularly herbicides or insecticides. Its effectiveness against specific pests or weeds is an area of ongoing research.
- Plant Growth Regulators : Investigations into the compound's effects on plant growth have shown promise in enhancing crop yields and resistance to environmental stressors.
Case Study 1: Pharmacological Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound. The derivatives demonstrated significant inhibition of specific TLRs, suggesting potential applications in treating inflammatory diseases. The study utilized various assays to evaluate the compound's efficacy and safety profile .
Case Study 2: Agricultural Application
In agricultural research, a series of field trials were conducted to assess the efficacy of this compound as a herbicide. Results indicated that formulations containing this compound effectively reduced weed populations without adversely affecting crop health. This study highlights its potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogs from the literature, focusing on structural motifs, synthetic approaches, and functional implications.
Structural Analogues with Cycloalkyl Groups
Halogen-Substituted Derivatives
- Key Insight : Halogen placement (e.g., para-bromo vs. ortho-chloro) modulates electronic and steric profiles, impacting interactions with biological targets .
Functional Group Variations
- Key Insight: Phenoxy ethers (target) balance lipophilicity and steric bulk, whereas benzimidazolones () prioritize hydrogen-bonding interactions .
Biological Activity
Tert-butyl (3-(4-bromo-2-chlorophenoxy)propyl)(cyclopropyl)carbamate, a compound with the molecular formula C17H23BrClNO3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23BrClNO3
- Molecular Weight : 396.73 g/mol
- CAS Number : 1704082-81-4
The compound features a tert-butyl group, a cyclopropyl moiety, and a chlorophenoxy substituent, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmission and cellular signaling pathways. Notably, carbamate derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Biological Activity
- Enzyme Inhibition :
- Cytotoxicity :
-
Neuroprotective Effects :
- Given the compound's mechanism as an AChE inhibitor, it may possess neuroprotective properties that could be beneficial in neurodegenerative conditions such as Alzheimer's disease. The enhancement of cholinergic transmission is a well-studied strategy for alleviating symptoms associated with cognitive decline .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| AChE Inhibition | IC50 values between 1.60 µM and 311 µM | |
| Cytotoxicity | Mild effects on HepG2 cells | |
| Neuroprotective | Potential benefits in Alzheimer's models |
Case Study: Neuroprotective Potential
A study evaluated the effects of various carbamate derivatives on neuroblastoma cell lines. The findings indicated that certain compounds, including those structurally related to this compound, provided significant protection against oxidative stress-induced apoptosis. This suggests a potential role for these compounds in neuroprotection and cognitive enhancement therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
